Bolton-Hunter reagent

protein radiolabeling hemoglobin structure oxidative damage

Choose Bolton-Hunter reagent for non-oxidative, heterobifunctional acylation that preserves the native structure of oxidation-sensitive or tyrosine-deficient proteins. Unlike direct oxidative methods (chloramine-T, Iodogen) that cause fragmentation and activity loss, this NHS ester introduces an iodinatable phenol group under mild conditions. Control conjugation site by pH (N-terminus at pH 6.5, lysine at pH 8.0) for homogeneous, site-specific probes. Essential for functional tracers in receptor binding assays, RIA, and PET imaging. Ensure procurement of ≥97% purity grade; stock is limited. Request a quote now.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
CAS No. 34071-95-9
Cat. No. B556704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBolton-Hunter reagent
CAS34071-95-9
SynonymsBolton-Hunterreagent; 34071-95-9; Rudingerreagent; SHPP; 1-{[3-(4-hydroxyphenyl)propanoyl]oxy}-2,5-pyrrolidinedione; Succinimido3-(4-hydroxyphenyl)propionate; Bolton-Hunterreagentprecursor; 3-(4-Hydroxyphenyl)propionicacidN-hydroxysuccinimideester; 3-(p-Hydroxyphenyl)propionicacid-N-hydroxysuccinimideester; 35268-49-6; N-[(4-Hydroxyhydrocinnamoyl)oxy]succinimide; N-Succinimidyl3-(4-hydroxyphenyl)propionate; RudingerEO(1/4)A; AC1Q6LL4; H1256_ALDRICH; H1256_SIGMA; SCHEMBL112099; AC1L40Z9; AC1Q78U8; Jsp006197; 56189_FLUKA; 56189_SIGMA; CTK8D6688; MolPort-006-149-382; ZINC395677
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O
InChIInChI=1S/C13H13NO5/c15-10-4-1-9(2-5-10)3-8-13(18)19-14-11(16)6-7-12(14)17/h1-2,4-5,15H,3,6-8H2
InChIKeyKYRUKRFVOACELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bolton-Hunter Reagent (CAS 34071-95-9): Essential Non-Oxidative Protein Iodination Reagent for Preserving Native Protein Structure


Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate) is a heterobifunctional, amine-reactive acylation agent first described in 1973 for the indirect radioiodination of proteins and peptides [1]. It is widely employed in biochemistry and molecular biology as a non-oxidative alternative to direct, oxidative iodination methods like chloramine-T or Iodogen, which often damage sensitive biomolecules [2]. Its primary utility lies in conjugating an iodinatable phenol group to primary amines (N-terminus or lysine ε-amino groups), enabling the labeling of proteins that lack accessible tyrosine residues or are sensitive to oxidative damage [3].

Why Generic Substitution Fails: The Irreplaceable Role of Bolton-Hunter Reagent in Preserving Labile Proteins


The Bolton-Hunter reagent is not simply an alternative iodination method; it is a critical tool for a specific subset of challenging proteins. Direct oxidative iodination reagents like chloramine-T, Iodogen, and lactoperoxidase target tyrosine and histidine residues, which can lead to significant structural and functional damage, including protein polymerization, fragmentation, and loss of biological activity [1]. This is particularly problematic for proteins lacking these residues, containing oxidation-sensitive amino acids (e.g., methionine, tryptophan), or where tyrosine modification disrupts an active site or binding interface [2]. Generic substitution with other conjugation reagents like the Wood reagent or SIB also fails to replicate the specific in vivo stability and labeling profile of Bolton-Hunter reagent, as demonstrated by comparative biodistribution and cell viability studies detailed in the evidence below [3].

Quantitative Comparative Evidence: How Bolton-Hunter Reagent Outperforms Alternatives in Specific Assays


Superior Structural Integrity vs. Oxidative Iodination (Iodogen) in Human Hemoglobin

A direct comparison demonstrated that labeling human hemoglobin with Bolton-Hunter reagent preserves its native structure, whereas the oxidative Iodogen method caused disruption and iron oxidation, resulting in a more acidic molecule [1].

protein radiolabeling hemoglobin structure oxidative damage SDS-PAGE

Avoidance of Covalent Polymerization vs. Chloramine-T, Iodogen, and Lactoperoxidase in Human Lactoferrin

In a direct comparison, the Bolton-Hunter technique produced a stable, non-polymerized tracer, while all three oxidative methods (chloramine-T, Iodogen, and lactoperoxidase) led to excessive and heterogeneous covalent polymer formation in human lactoferrin [1]. Further, oxidative iodination damaged the monomer, with 50% of radioactivity displaced to lower molecular weight fragments upon reduction, an effect completely absent with the Bolton-Hunter method [1].

protein polymerization radioiodination damage lactoferrin SDS-PAGE HPLC

In Vivo Deiodination Resistance vs. Iodogen, but Inferior to SIB

Paired-label biodistribution studies in mice showed that an antibody labeled via the Bolton-Hunter method had significantly reduced thyroid uptake (a measure of in vivo dehalogenation) compared to the Iodogen method [1]. However, its deiodination rate was twice that of the more modern acylation agent SIB (N-succinimidyl 3-iodobenzoate) [1].

in vivo stability dehalogenation antibody labeling biodistribution

Tunable Site-Specific Labeling (α- vs. ε-Amine) via pH Control

The Bolton-Hunter reagent (as its diiodo derivative) exhibits pH-dependent selectivity for α- versus ε-amino groups on a model peptide. At pH 8.0, ε-acylation was favored at a 2.15:1 ratio. At pH 6.5, the selectivity reversed, favoring α-acylation by more than 3:1 [1].

peptide labeling site-specific conjugation alpha-amine epsilon-amine pH control

Cell Viability Trade-off: Wood Reagent Superior for Cell Surface Labeling

A direct comparison of Bolton-Hunter reagent and the Wood reagent (methyl-p-hydroxybenzimidate HCl) for cell-surface modification showed that while both could enhance radiolabeling, the Wood reagent was superior in retaining cell viability and function because it does not alter the charge of the modified amino group [1].

cell-surface labeling cell viability imidoester Wood reagent

Critical Limitation: Significantly Lower Coupling Efficiency vs. SIB

A direct comparative study showed that under identical conditions, protein-labeling yields with SIB (N-succinimidyl 3-iodobenzoate) were generally higher by a factor of 2 compared to the Bolton-Hunter reagent [1]. Other sources note conjugation efficiencies for Bolton-Hunter are generally low, on the order of 15-30% [2].

labeling efficiency conjugation yield protein modification SIB

Optimal Procurement and Application Scenarios for Bolton-Hunter Reagent (CAS 34071-95-9)


Radiolabeling of Tyrosine-Deficient or Oxidation-Sensitive Proteins for In Vitro Binding Assays

The Bolton-Hunter reagent is the method of choice for introducing an iodine-125 label onto proteins lacking accessible tyrosine residues (e.g., many cytokines, growth factors) or those containing oxidation-sensitive amino acids (e.g., methionine, tryptophan). Evidence shows it preserves the native structure of sensitive proteins like hemoglobin [1] and prevents polymerization of lactoferrin [2], making it essential for generating functional tracers for receptor binding assays, radioimmunoassays (RIA), and protein-protein interaction studies where structural integrity is paramount.

Site-Specific Peptide Conjugation for Structure-Activity Relationship (SAR) Studies

The ability to control the acylation site on a peptide—favoring N-terminal α-amines at pH 6.5 or lysine ε-amines at pH 8.0 [3]—provides a valuable tool for SAR studies. Researchers can strategically attach a Bolton-Hunter moiety (as a radiolabel or other tag) to a specific amine on a peptide hormone or ligand to map binding epitopes, assess the functional impact of modifications, or create homogenous, site-specifically labeled probes for downstream assays.

Development of PET Tracers Using Long-Lived Isotopes (e.g., 124I)

The non-oxidative nature of the Bolton-Hunter conjugation makes it suitable for attaching longer-lived positron emitters like 124I (t1/2 = 4.2 days) to sensitive biomolecules such as antibodies. This has been demonstrated for labeling a VEGF antibody with [124I]I-SHPP to create a novel PET tracer for angiogenesis imaging, resulting in a tracer with a significantly higher immunoreactive fraction [4]. This application is critical for developing imaging agents where maintaining target affinity is crucial.

Water-Soluble Variant (Sulfo-SHPP) for Cell-Impermeant and Solvent-Sensitive Labeling

For labeling cell-surface proteins on live cells or for use with proteins sensitive to organic solvents (e.g., DMF, DMSO), the water-soluble analog, Sulfo-SHPP, is the required reagent . This derivative allows for the introduction of iodinatable groups onto primary amines of membrane proteins under aqueous, physiologically relevant conditions without compromising membrane integrity or exposing cells to membrane-permeable solvents, thereby preserving cell viability and surface protein topology.

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